1-Aminocyclopropylphosphonate 1-Aminocyclopropylphosphonate 1-aminocyclopropylphosphonate(1-) is an organophosphonate oxoanion resulting from the removal of a proton from the phosphonic acid group of 1-aminocyclopropylphosphonic acid. It is functionally related to a phosphonate(1-). It is a conjugate base of a 1-aminocyclopropylphosphonic acid. It is a conjugate acid of a 1-aminocyclopropylphosphonate(2-).
Brand Name: Vulcanchem
CAS No.: 108168-60-1
VCID: VC20740439
InChI: InChI=1S/C3H8NO3P/c4-3(1-2-3)8(5,6)7/h1-2,4H2,(H2,5,6,7)/p-1
SMILES: C1CC1(N)P(=O)(O)[O-]
Molecular Formula: C3H7NO3P-
Molecular Weight: 136.07 g/mol

1-Aminocyclopropylphosphonate

CAS No.: 108168-60-1

Cat. No.: VC20740439

Molecular Formula: C3H7NO3P-

Molecular Weight: 136.07 g/mol

* For research use only. Not for human or veterinary use.

1-Aminocyclopropylphosphonate - 108168-60-1

CAS No. 108168-60-1
Molecular Formula C3H7NO3P-
Molecular Weight 136.07 g/mol
IUPAC Name (1-aminocyclopropyl)-hydroxyphosphinate
Standard InChI InChI=1S/C3H8NO3P/c4-3(1-2-3)8(5,6)7/h1-2,4H2,(H2,5,6,7)/p-1
Standard InChI Key WKCJTSHOKDLADL-UHFFFAOYSA-M
SMILES C1CC1(N)P(=O)(O)[O-]
Canonical SMILES C1CC1(N)P(=O)(O)[O-]

What is 1-Aminocyclopropylphosphonate?

1-Aminocyclopropylphosphonate is an organophosphorus compound, specifically a phosphonate, known for its ability to mimic phosphate groups in biological systems. It is also referred to as 1-aminocyclopropanephosphonate or 1-ACCP . The molecular formula for 1-Aminocyclopropylphosphonate is C3H7NO3P .

Synthesis

The synthesis of 1-aminocyclopropylphosphonate typically involves several methods, with one prominent approach being the regioselective 1,3-dipolar cycloaddition reaction. This method utilizes diazo compounds reacting with dimethyl 1-formamidovinylphosphonate. The reaction proceeds through the formation of a 1-pyrazoline intermediate, which subsequently undergoes isomerization to yield the desired aminophosphonate product.

Applications in Biological Research and Medicinal Chemistry

1-Aminocyclopropylphosphonate is used as an inhibitor in studies involving enzyme kinetics and mechanisms. It has been explored as a potential lead compound for medicinal chemistry due to its ability to inhibit enzymes that utilize phosphate substrates by competing for binding sites because of its structural similarity. This mechanism has been studied extensively in relation to enzyme inhibition, particularly in serine proteases, where phosphonates have shown potential as effective inhibitors. The ability to modulate enzyme activity makes this compound significant in drug design and development.

Role as a Phosphate Mimic

The mechanism of action for 1-aminocyclopropylphosphonate primarily involves its role as a phosphate mimic. It can inhibit enzymes that utilize phosphate substrates by competing for binding sites due to its structural similarity.

Target Information

1-Aminocyclopropylphosphonate targets 1-aminocyclopropane-1-carboxylate deaminase . This protein, found in Pseudomonas sp. (strain ACP), catalyzes a cyclopropane ring-opening reaction, specifically the irreversible conversion of 1-aminocyclopropane-1-carboxylate (ACC) to ammonia and alpha-ketobutyrate . It allows growth on ACC as a nitrogen source and has 1-aminocyclopropane-1-carboxylate deaminase activity .

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